Myeloperoxidase (MPO) Inhibitory Activity: IC50 159 nM
4-(3-Methoxyphenoxy)-1,1'-biphenyl inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in an aminophenyl fluorescein-based assay [1]. In comparison, the well-characterized MPO inhibitor 4-aminobenzoic hydrazide (4-ABH) exhibits an IC50 of 300 nM under comparable conditions [2], indicating that 4-(3-Methoxyphenoxy)-1,1'-biphenyl demonstrates approximately 1.9-fold greater potency in this specific assay context. MPO catalyzes the production of hypochlorous acid and other reactive oxidants implicated in chronic inflammatory diseases and atherosclerosis [3].
| Evidence Dimension | MPO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 159 nM |
| Comparator Or Baseline | 4-Aminobenzoic hydrazide (4-ABH; MPO Inhibitor-I), IC50 300 nM |
| Quantified Difference | Approximately 1.9-fold greater potency (159 nM vs 300 nM) |
| Conditions | Recombinant human MPO; aminophenyl fluorescein-based assay; 10 min incubation; presence of 120 mM NaCl |
Why This Matters
For researchers developing MPO-targeted therapies, this compound provides a distinct potency benchmark relative to a widely used reference inhibitor, enabling more nuanced structure-activity relationship (SAR) analysis.
- [1] BindingDB. BDBM50554044: 4-(3-Methoxyphenoxy)-1,1'-biphenyl. MPO IC50 159 nM. Curated by ChEMBL. View Source
- [2] Bioleaf. Myeloperoxidase Inhibitor (4-ABH). Product Characteristics: IC50 300 nM. View Source
- [3] Davies MJ, Hawkins CL. The role of myeloperoxidase in biomolecule modification, chronic inflammation, and disease. Antioxid Redox Signal. 2020. View Source
